3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a chlorophenyl group, and a dimethylphenyl group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to produce 4-chlorobenzohydrazide. The hydrazide is cyclized to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Finally, the thiol is reacted with 2,5-dimethylphenylamine and propanoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. It may inhibit enzymes such as carbonic anhydrase, leading to disruption of cellular processes. The compound can also interfere with DNA replication and repair mechanisms, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
- N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the combination of its structural features, including the oxadiazole ring and the presence of both chlorophenyl and dimethylphenyl groups.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-12-3-4-13(2)16(11-12)18-22-23-19(25-18)21-17(24)9-10-26-15-7-5-14(20)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGIBTJZBCGURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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